Orphenadrine N-oxide
Description
Significance of Orphenadrine (B1219630) N-oxide as a Metabolite in Pharmacological Studies
Orphenadrine is extensively metabolized in the liver, with estimates suggesting the formation of at least eight different metabolites. axios-research.comnih.gov Among these, Orphenadrine N-oxide has been identified as one of the products of biotransformation. escholarship.org While other metabolites of orphenadrine, such as N-demethylorphenadrine and N,N-didemethylorphenadrine, are known to be pharmacologically active, the activity of this compound is less defined and has been reported in some contexts as inactive. oup.comdrugbank.comaston.ac.uk
Historical Overview of Orphenadrine Metabolism Research
The development of orphenadrine, an analog of diphenhydramine (B27), dates back to the 1940s under the leadership of George Rieveschl at Parke-Davis. wikipedia.org Initially utilized for its anticholinergic properties in the treatment of Parkinson's disease, the focus of research eventually expanded to its metabolic pathways to better understand its mechanism of action and disposition in the body.
A pivotal moment in the historical timeline of orphenadrine metabolism research was the work of Beckett, Mitchard, and Shihab in 1971. Their research was instrumental in the identification and quantification of orphenadrine's metabolites in human urine. oup.com They developed a quantitative gas-liquid chromatography (g.l.c.) method which, after the reduction of the N-oxide, allowed for its measurement. oup.com This study provided the first concrete evidence of this compound as a metabolite and its relative excretion percentage. A review of literature published between 1970 and 1971 also documented the identification of this compound, citing it as accounting for 4.6% of the metabolites identified. escholarship.org These findings were crucial in building a more complete picture of how orphenadrine is processed in the human body.
Rationale for Investigating this compound within Drug Development Contexts
The investigation of metabolites like this compound is a fundamental aspect of the contemporary drug development process. The primary rationale for its continued study is rooted in the need for comprehensive analytical and safety profiling of the parent drug, orphenadrine.
This compound is commercially available as a chemical reference standard. axios-research.com This allows for its use in analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis and formulation stages of drug development. axios-research.comspectrumchemical.com By having a pure reference standard of the metabolite, pharmaceutical scientists can accurately detect and quantify its presence in various biological samples during preclinical and clinical studies.
Furthermore, a thorough understanding of all metabolites is essential for evaluating the complete safety profile of a drug. Even if a metabolite is considered pharmacologically inactive, it can still potentially contribute to adverse effects or engage in drug-drug interactions. Therefore, identifying and characterizing all significant metabolites, including N-oxides, is a regulatory expectation and a key component of a comprehensive drug development program. This ensures a more complete understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Detailed Research Findings
The table below summarizes the identified metabolites of orphenadrine and their reported urinary excretion percentages from a key study.
| Metabolite | Approximate Percentage of Administered Dose in Urine |
| Unchanged Orphenadrine | < 30% |
| Mono-N-demethylated metabolite | ~ 5% |
| This compound | ~ 4% |
| Total o-tolyl phenyl methyl moiety | ~ 50% |
| Data from a study by Beckett, Mitchard & Shihab (1971) under controlled urinary pH. oup.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-15-9-7-8-12-17(15)18(16-10-5-4-6-11-16)21-14-13-19(2,3)20/h4-12,18H,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSSICJSZNPVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCC[N+](C)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90951815 | |
| Record name | N,N-Dimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90951815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29215-00-7 | |
| Record name | Orphenadrine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029215007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90951815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Mechanisms and Formation of Orphenadrine N Oxide
Parent Compound (Orphenadrine) Metabolic Pathways Leading to N-Oxidation
Orphenadrine (B1219630), a tertiary amine and derivative of diphenhydramine (B27), undergoes extensive metabolism primarily in the liver. drugbank.comhres.cawikipedia.org Its biotransformation involves several key pathways, including oxidative N-dealkylation to its secondary and primary amine metabolites, N-demethyl orphenadrine (tofenacine) and N,N-didemethyl orphenadrine. drugbank.comnih.gov Another significant metabolic route is the direct oxidation of the tertiary nitrogen atom to form Orphenadrine N-oxide. uomustansiriyah.edu.iqscbt.com
The process of N-oxidation is an alternative pathway to the more commonly studied N-dealkylation, which proceeds through an initial α-carbon hydroxylation to form an unstable carbinolamine intermediate. uomustansiriyah.edu.iqescholarship.org In contrast, N-oxidation involves the direct oxygenation of the nitrogen atom. escholarship.org It has been suggested that for orphenadrine, N-oxidation is a key step, and the second N-demethylation step to form N,N-didemethyl orphenadrine may proceed mainly via an N-oxidation pathway. researchgate.net Both N-dealkylation and N-oxidation are critical pathways that can lead to the formation of reactive intermediates capable of forming metabolite-intermediate (MI) complexes with cytochrome P450 enzymes. researchgate.net
The chemical structure of this compound is N,N-Dimethyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine N-Oxide, with the molecular formula C₁₈H₂₃NO₂. scbt.com
Enzymatic Systems Involved in this compound Formation
The formation of this compound is catalyzed by two primary superfamilies of monooxygenases: the Flavin-containing monooxygenases (FMOs) and the Cytochrome P450 (CYP) enzymes. uomustansiriyah.edu.iqnih.gov These enzyme systems are primarily located in the endoplasmic reticulum of hepatocytes. nih.gov While both FMOs and CYPs can catalyze N-oxidation, they represent distinct metabolic pathways. escholarship.org
Flavin-containing monooxygenases are a class of NADPH-dependent enzymes that specialize in the oxygenation of soft nucleophiles, such as the nitrogen atom in tertiary amines like orphenadrine. nih.gov Research indicates that human FMO1 is capable of oxygenating orphenadrine. nih.govucl.ac.uk FMO3 is considered the most predominant and catalytically significant FMO isoform in the adult human liver, playing a crucial role in the metabolism of many xenobiotics. uni-saarland.de The optimal pH for FMO activity is typically higher than that for CYPs, often around 8.5. koreascience.kr The contribution of FMOs to the metabolism of a compound can be identified in vitro through methods like heat inactivation, as FMOs are generally more thermally labile than CYPs. uni-saarland.de
The Cytochrome P450 superfamily of heme-thiolate proteins is a major contributor to the oxidative metabolism of a vast array of drugs, including orphenadrine. researchgate.net While CYPs are well-known for catalyzing N-dealkylation, they are also capable of N-oxidation. uomustansiriyah.edu.iq
Several CYP isoforms have been implicated in the metabolism of orphenadrine. Orphenadrine itself is known to be an inducer of CYP2B enzymes in rats. nih.gov Studies in rat liver microsomes have suggested the involvement of CYP2C11 and a CYP3A isozyme in the formation of a metabolite-intermediate complex with orphenadrine. nih.gov In human liver microsomes, orphenadrine has been shown to inhibit multiple CYP enzymes, with a particular impact noted on CYP2B6. nih.govresearchgate.net The involvement of CYP3A4 in orphenadrine's metabolism is also recognized. drugbank.com The formation of some metabolites, such as the O-desalkylated product, has been specifically attributed to CYP2C9 and CYP2D6. acs.org
The dual involvement of both CYPs and FMOs highlights the complexity of orphenadrine's biotransformation. The distinction is important as N-oxidation catalyzed by FMOs is generally considered a detoxification pathway, whereas CYP-mediated metabolism can sometimes lead to the formation of reactive intermediates. nih.gov
Role of Flavin-Containing Monooxygenases (FMOs)
Cellular and Subcellular Localization of N-Oxidation Processes
The enzymatic systems responsible for the N-oxidation of orphenadrine are primarily localized within the liver, which is the main site of its metabolism. drugbank.comhres.ca At the subcellular level, these biotransformation reactions occur in the endoplasmic reticulum of hepatocytes. nih.gov In vitro studies consistently utilize liver microsomes, which are vesicles formed from the endoplasmic reticulum, to investigate the metabolic pathways of orphenadrine. uni-saarland.denih.govnih.gov This specific localization concentrates the necessary enzymes, such as CYPs and FMOs, and co-factors like NADPH, facilitating the efficient oxidative metabolism of xenobiotics.
In Vitro Models for Studying this compound Biotransformation Kinetics
The study of this compound formation and its kinetics relies on various established in vitro models that simulate hepatic metabolism. These models are crucial for identifying the enzymes involved and predicting potential drug-drug interactions.
Commonly used in vitro systems include:
Human and Animal Liver Microsomes : Pooled human liver microsomes (HLM) and rat liver microsomes are the most frequently used models. nih.govfrontiersin.org They contain a rich complement of Phase I enzymes, including CYPs and FMOs, making them ideal for studying the formation of metabolites like this compound. uni-saarland.deoulu.fi
Recombinant Enzymes : To pinpoint the specific contribution of individual enzyme isoforms, systems using recombinant human CYPs or FMOs expressed in cell lines (e.g., Sf9 insect cells) are employed. uni-saarland.deacs.org This allows for the characterization of the kinetic parameters for a single enzyme.
Hepatocyte Cultures : Cultured liver cells, such as HepG2 cells, provide a more complete model that includes both Phase I and Phase II metabolic pathways and relevant transport mechanisms. frontiersin.org
These models are used in conjunction with specific chemical inhibitors or thermal inactivation techniques to differentiate the activity of FMOs from that of various CYP isoforms. uni-saarland.dekoreascience.kr For instance, the table below shows the results from an in vitro study on the formation of metabolic-intermediate complexes by various drugs in rabbit liver microsomes, illustrating how such data is generated.
Table 1: In Vitro Metabolic-Intermediate (MI) Complex Formation in Rifampicin-Induced Rabbit Liver Microsomes This table presents the extent of complex formation for several compounds, providing a comparative basis for understanding the metabolic potential of drugs that, like orphenadrine, form such complexes.
| Substrate | nmol complex/nmol P450 (Mean ± SEM) |
|---|---|
| Tiamulin | 20.93 ± 3.42 |
| Erythromycin | 16.91 ± 2.34 |
| Triacetyloleandomycin (TAO) | 11.02 ± 0.58 |
| Roxithromycin | 10.29 ± 2.68 |
| Tylosin | 9.67 ± 1.66 |
| Spiramycin | Not Detectable |
| Tilmicosin | Not Detectable |
Analytical Methodologies for Orphenadrine N Oxide Determination
Chromatographic Techniques for Separation and Identification
Chromatography is a cornerstone in the analysis of Orphenadrine (B1219630) N-oxide, enabling its separation from the parent drug and other metabolites. Both gas and liquid chromatography have been utilized, each with its distinct advantages and applications.
High-Performance Liquid Chromatography (HPLC) Applications
High-performance liquid chromatography (HPLC) is a more suitable technique for the analysis of thermally labile compounds like Orphenadrine N-oxide. oup.com Several HPLC methods have been developed for the simultaneous determination of orphenadrine and its related substances, including its N-oxide.
Reversed-phase HPLC is a common approach. For instance, a stability-indicating HPLC method was developed for the simultaneous determination of orphenadrine citrate, caffeine, and aspirin. researchgate.net This method utilized a C18 column and a gradient elution with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724), with UV detection at 215 nm. researchgate.net Another study developed a chiral HPLC method to separate orphenadrine enantiomers and their degradation products on a cellulose-based chiral column with a mobile phase of acetonitrile and ammonium (B1175870) bicarbonate. thaiscience.info While these methods focus on the parent drug, the principles can be adapted for the specific analysis of the N-oxide metabolite.
Mass Spectrometric Detection and Quantification of this compound
Mass spectrometry (MS), particularly when coupled with liquid chromatography, provides a powerful tool for the definitive identification and sensitive quantification of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS and LC-MS/MS have emerged as the gold standard for the analysis of drug metabolites like this compound. These techniques offer high selectivity and sensitivity, allowing for the detection of low concentrations in complex biological matrices.
In one study, an LC-MS/MS method was developed for the simultaneous quantification of diphenhydramine (B27) and its N-oxide metabolite, using orphenadrine as an internal standard. nih.govpillbuys.com This method employed a propylamino LC column and positive ion electrospray ionization with multiple reaction monitoring (MRM). The precursor to product ion transition for orphenadrine was m/z 270 → 181. pillbuys.com Another LC-MS/MS method for the determination of orphenadrine enantiomers in rat plasma also utilized MRM, with the transition m/z 270.0 → 181.1 being monitored for the orphenadrine enantiomers. x-mol.net
A highly sensitive method for the detection of N-nitroso N-desmethyl orphenadrine (NNDO), an impurity, used a SCIEX 7500 system with LC-MS/MS. The MRM transitions for NNDO were a quantifier ion at 285→181.09 and a qualifier ion at 285→166.11. sciex.com While this was for a different but related compound, the instrumentation and principles are directly applicable to this compound analysis.
Table 1: LC-MS/MS Parameters for Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Orphenadrine (as internal standard) | 270 | 181 | pillbuys.com |
| Orphenadrine Enantiomers | 270.0 | 181.1 | x-mol.net |
| N-nitroso N-desmethyl orphenadrine (NNDO) | 285 | 181.09 (quantifier) | sciex.com |
| N-nitroso N-desmethyl orphenadrine (NNDO) | 285 | 166.11 (qualifier) | sciex.com |
| Paracetamol (PAR) | 152 | 110 & 65 | researchgate.net |
Role of this compound as a Non-Interfering Analyte in Parent Drug Assays
In several analytical methods focused on the quantification of the parent drug, orphenadrine, it has been demonstrated that this compound does not interfere with the assay. For instance, a gas chromatographic method for orphenadrine in human body fluids explicitly states that this compound and N-dealkylated orphenadrine did not interfere with the analysis. nih.gov This is a critical consideration in method development, ensuring that the reported concentrations of the parent drug are accurate and not artificially inflated by the presence of its metabolites. Similarly, a study on the metabolism of orphenadrine noted that the N-oxide metabolite did not produce a metabolic-intermediate complex. researchgate.net
Sample Preparation and Extraction Procedures for Biological Matrices
The effective extraction of this compound from biological matrices such as plasma and urine is a prerequisite for accurate analysis. The choice of extraction technique depends on the nature of the analyte, the biological matrix, and the subsequent analytical method.
Liquid-liquid extraction (LLE) is a commonly employed technique. In a study determining diphenhydramine and its N-oxide, samples were processed using LLE after being spiked with orphenadrine as an internal standard. nih.govpillbuys.com Another LLE method followed by GC/MS analysis was developed for the detection of lidocaine (B1675312) in postmortem whole blood, demonstrating the utility of this technique for drug analysis in complex samples. researchgate.net
Protein precipitation is another simple and rapid method for sample preparation. For the simultaneous determination of paracetamol and orphenadrine in rat plasma, an acetonitrile-induced protein precipitation method was used. researchgate.netresearchgate.net Similarly, a simple protein precipitation was used in an HPLC-MS/MS method for the determination of orphenadrine. nih.gov
Table 2: Sample Preparation Techniques for Orphenadrine and Related Compounds
| Analytical Method | Sample Preparation Technique | Biological Matrix | Analyte(s) | Reference |
|---|---|---|---|---|
| GC | Isopentane extraction | Plasma, Urine | Orphenadrine | nih.gov |
| LC-MS/MS | Liquid-Liquid Extraction | Ovine Plasma, Urine | Diphenhydramine, Diphenhydramine N-oxide | nih.govpillbuys.com |
| LC-MS/MS | Acetonitrile-induced Protein Precipitation | Rat Plasma | Paracetamol, Orphenadrine | researchgate.netresearchgate.net |
| HPLC-MS/MS | Simple Protein Precipitation | Human Plasma | Orphenadrine | nih.gov |
Validation Parameters for this compound Analytical Assays
The validation of an analytical method is crucial to ensure its suitability for the intended purpose. For this compound, a metabolite of Orphenadrine, robust analytical methods are necessary for its quantification in various matrices, including for method development and quality control applications during drug development. axios-research.comsynzeal.com While specific validation data solely for this compound is not extensively detailed in publicly available literature, valuable insights can be drawn from methods developed for structurally related compounds, such as the N-oxide of diphenhydramine, and for the parent compound, Orphenadrine, itself. nih.gov
A liquid chromatography-tandem mass spectrometry (LC/MS/MS) method developed for the simultaneous quantification of diphenhydramine and its N-oxide metabolite provides a relevant framework for the validation parameters applicable to this compound. In this study, Orphenadrine was used as an internal standard, highlighting the analytical similarities between these compounds. nih.gov The validation of this assay encompassed several key parameters to ensure its reliability. nih.gov
Linearity: The method demonstrated linearity over a specific concentration range. For the N-oxide metabolite, the linear concentration range for the calibration curve was established from 0.4 to 100.0 ng/mL. nih.gov
Accuracy and Precision: The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. In the aforementioned LC/MS/MS method, the assay exhibited acceptable variability and bias. nih.gov The variability was less than or equal to 15% at analyte concentrations below 2.0 ng/mL and less than 10% at all other concentrations. nih.gov The bias was less than 15% at all concentrations. nih.gov
Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The use of multiple reaction monitoring (MRM) in LC/MS/MS provides high selectivity, minimizing interference from the biological matrix. nih.gov A gas chromatographic method for Orphenadrine also noted that this compound did not interfere with the analysis of the parent drug, indicating the potential for selective assays. nih.gov
Stability: The stability of the analytes was confirmed under various sample handling conditions, ensuring the integrity of the results from sample collection to analysis. nih.gov
While detailed validation data specifically for this compound is limited, the parameters from analogous compounds provide a strong indication of the requirements for a robust and reliable analytical assay. The use of this compound as a reference standard is intended for analytical method development and validation. axios-research.comsynzeal.com
Table of Validation Parameters for a Structurally Related N-oxide Analyte
| Validation Parameter | Finding | Concentration/Condition |
| Linearity Range | 0.4–100.0 ng/mL | N/A |
| Variability (Precision) | ≤ 15% | at concentrations < 2.0 ng/mL |
| < 10% | at all other concentrations | |
| Bias (Accuracy) | < 15% | at all concentrations |
Data derived from a study on diphenhydramine N-oxide where orphenadrine was used as an internal standard. nih.gov
Pharmacokinetic Disposition of Orphenadrine N Oxide
Excretion Profiles of Orphenadrine (B1219630) N-oxide in Biological Fluids
The primary route of elimination for orphenadrine and its various metabolites is through the kidneys, with excretion occurring mainly in the urine. drugs.commims.compdr.netnafdac.gov.ng
Studies have identified Orphenadrine N-oxide in the urine of individuals who have been administered orphenadrine. The amount of this metabolite excreted is influenced by the physiological conditions of the urine. Research conducted under controlled conditions of acidified urine (pH 5) demonstrated that approximately 4% of an orally administered dose of orphenadrine is excreted as this compound. More broadly, it has been noted that the ortho-tolyl phenyl methyl moiety, which is a core part of the orphenadrine structure, is excreted intact in the urine, accounting for about 50% of the dose, indicating that metabolism of the aromatic rings is also a major route.
The renal excretion of many drugs and their metabolites, particularly those that are weak bases like orphenadrine and its metabolites, is significantly influenced by urinary pH and flow rate. abdn.ac.uknih.gov For basic compounds, acidic urine promotes ionization, which reduces tubular reabsorption and thereby enhances renal excretion. abdn.ac.uk Conversely, alkaline urine leads to a higher proportion of the non-ionized form, which can be more readily reabsorbed, thus decreasing renal clearance.
While specific studies detailing the precise impact of varying pH and urine output on the excretion of this compound are not extensively available, the general principles of renal physiology for weak bases apply. It is established that controlling urinary pH to be acidic reduces the reabsorption of orphenadrine and its basic metabolites in the kidney tubules, leading to less fluctuation in excretion rates. abdn.ac.uk Given that this compound is a polar metabolite, its excretion is expected to be less dependent on urinary pH than the parent drug, but some influence may still exist. The polarity of N-oxides generally leads to increased water solubility, which facilitates their renal excretion. acs.org
Urinary Excretion Characteristics
Comparative Pharmacokinetic Analysis with Other Orphenadrine Metabolites
A comprehensive comparative pharmacokinetic analysis of this compound and other major metabolites is limited by the scarcity of specific data for the metabolites. Most pharmacokinetic studies have focused on the parent drug, orphenadrine.
However, a comparison of their urinary excretion provides some basis for analysis. The table below summarizes the reported urinary excretion of orphenadrine and some of its key metabolites as a percentage of the administered dose.
| Compound Name | Type of Compound | % of Oral Dose Excreted in Urine (Acidic pH) |
| Orphenadrine | Parent Drug | < 30% |
| This compound | N-oxide Metabolite | ~4% |
| N-demethylorphenadrine | Secondary Amine | ~5-8.1% |
| N,N-didemethylorphenadrine | Primary Amine | ~4.4% |
| 2-methylbenzhydrol | Other Metabolite | ~0.5% |
| Glucuronides | Conjugated Metabolites | ~13% |
Data compiled from studies under controlled acidic urine conditions.
From this data, it can be observed that N-demethylorphenadrine is excreted in slightly higher amounts than this compound and N,N-didemethylorphenadrine. The pharmacologically active metabolites are N-demethylorphenadrine and N,N-didemethylorphenadrine. nih.govdrugbank.comnih.gov There is evidence to suggest that N-demethylorphenadrine can interfere with the metabolism of the parent drug, orphenadrine, potentially leading to non-linear pharmacokinetics with multiple dosing. researchgate.net The half-life of the parent drug, orphenadrine, is reported to be approximately 14-16 hours. mims.com Detailed pharmacokinetic parameters such as half-life (t½), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax) for this compound and the other metabolites are not well-documented in publicly available literature.
Pharmacological and Toxicological Characterization of Orphenadrine N Oxide
Assessment of Pharmacological Activity
The pharmacological profile of Orphenadrine (B1219630) N-oxide has been evaluated through various in vitro methods to determine its interaction with biological receptors and its subsequent functional effects.
Evaluation of Receptor Binding Properties
Orphenadrine N-oxide is recognized to possess weak peripheral anticholinergic and antihistamine effects. The parent compound, orphenadrine, is known to bind to and inhibit both histamine (B1213489) H1 receptors and NMDA receptors. nih.gov While a direct quantitative comparison of receptor affinity for the N-oxide metabolite is not extensively detailed in the available literature, its activity suggests an interaction with these same receptor systems, albeit with reduced potency compared to orphenadrine.
Investigation of In Vitro Functional Activity
Functionally, the weak anticholinergic and antihistaminic activities of this compound indicate that it acts as an antagonist at muscarinic and histamine H1 receptors. The sedative effect of this compound is considered weak. This is in contrast to its parent compound, orphenadrine, which has more potent anticholinergic and antihistaminic actions that contribute to its therapeutic effects and side effect profile. nih.govveeprho.com
Absence of Myocardial Infarction Complex Formation In Vitro
A significant finding in the in vitro characterization of this compound is its lack of activity in forming a metabolic-intermediate (MI) complex with cytochrome P450. karger.comresearchgate.net Research has shown that while orphenadrine and other metabolites can form these complexes, which are linked to irreversible binding to the enzyme, this compound does not produce an MI complex in vitro. researchgate.net This specific characteristic distinguishes its metabolic fate and interaction with the cytochrome P450 system from other related compounds derived from orphenadrine. karger.com
Toxicological Profile of this compound
The toxicological assessment of this compound has been primarily focused on its acute effects, with limited information available regarding long-term exposure.
Acute Toxicity Assessment
Acute toxicity data for this compound has been established in animal models. The lethal dose for 50% of the test population (LD50) has been determined for oral administration in mice.
Table 1: Acute Oral Toxicity of this compound in Mice
| Test Type | Route of Exposure | Species | Dose | Reference |
|---|---|---|---|---|
| LD50 | Oral | Rodent - mouse | 610 mg/kg | chemsrc.com |
The details of the toxic effects observed at this dosage, other than the lethal outcome, were not specified in the available reference. chemsrc.com Safety data sheets also classify the compound as harmful if swallowed, in contact with skin, or if inhaled. tlcstandards.com
Long-Term Exposure Considerations
There is a notable lack of data regarding the specific toxicological effects of long-term or chronic exposure to this compound. synzeal.com While it is known to be a metabolite in humans, forming at about 4.6% of a given dose of orphenadrine, the consequences of its presence over extended periods have not been extensively studied. nih.gov General toxicological information for orphenadrine mentions that the fatal dose in an adult is estimated to be 2-4 grams, but this pertains to the parent drug, not the N-oxide metabolite specifically. who.int Further research is required to understand the potential for cumulative toxicity or other long-term health effects related to this specific metabolite.
Clinical and Translational Research Implications of Orphenadrine N Oxide
Role of Orphenadrine (B1219630) N-oxide in Therapeutic Drug Monitoring of Orphenadrine
Therapeutic drug monitoring (TDM) is a clinical practice that involves measuring drug concentrations in blood to optimize dosage and improve patient outcomes. For orphenadrine, TDM could be beneficial in specific patient populations, such as those with impaired organ function or those taking multiple medications, to ensure efficacy while minimizing toxicity. dntb.gov.ua While the primary focus of TDM for orphenadrine would be the parent drug, the measurement of its metabolites, including Orphenadrine N-oxide, could provide a more comprehensive picture of the drug's disposition in an individual.
The rationale for including this compound in TDM is based on the principle that the metabolite-to-parent drug concentration ratio can offer insights into the metabolic activity of the patient. A high ratio might indicate rapid metabolism, while a low ratio could suggest slower metabolic clearance. This information can be particularly valuable in cases of suspected drug-drug interactions or in patients with genetic variations in drug-metabolizing enzymes.
Several analytical methods have been developed for the simultaneous determination of orphenadrine and its metabolites in biological fluids, which is a prerequisite for their inclusion in TDM programs. pillbuys.comresearchgate.netnih.govresearchgate.netmdpi.com For instance, a gas chromatographic method has been established for the analysis of orphenadrine and its mono-N-demethylated metabolite and N-oxide (after reduction) in urine. researchgate.net Furthermore, a sensitive liquid chromatography-tandem mass spectrometry (LC/MS/MS) method allows for the simultaneous quantification of diphenhydramine (B27) (a related compound) and its N-oxide metabolite, demonstrating the feasibility of such an approach for orphenadrine. pillbuys.com
Although the direct clinical utility of monitoring this compound is not yet firmly established through extensive clinical trials, its measurement holds the potential to refine the interpretation of orphenadrine TDM data.
Implications for Understanding Inter-Individual Variability in Orphenadrine Metabolism
Significant inter-individual variability exists in the response to and metabolism of orphenadrine. This variability is, in part, attributed to genetic polymorphisms in the enzymes responsible for its biotransformation. Orphenadrine is metabolized by several cytochrome P450 (CYP) enzymes, including CYP2B6, CYP2D6, and CYP3A4, as well as flavin-containing monooxygenases (FMOs). nih.gov
The formation of this compound is primarily catalyzed by FMOs, particularly FMO3, which is the major FMO isoform in the adult human liver. uni-saarland.deplos.org FMOs are a distinct family of enzymes from CYPs and are also subject to genetic polymorphisms that can alter their metabolic activity. nih.gov For example, genetic variations in the FMO3 gene are known to cause trimethylaminuria (fish-odor syndrome), a condition characterized by impaired N-oxidation of trimethylamine. nih.gov
Given that FMO3 is involved in the N-oxidation of orphenadrine, genetic polymorphisms in the FMO3 gene could lead to significant inter-individual differences in the rate and extent of this compound formation. Individuals with reduced FMO3 activity may produce less this compound and consequently have a higher exposure to the parent drug or other metabolites formed through alternative pathways. This could have clinical implications, as the balance between different metabolic pathways can influence both the therapeutic efficacy and the adverse effect profile of orphenadrine.
The study of this compound as a biomarker for FMO3 activity could, therefore, be a valuable tool in pharmacogenetic studies to understand and predict inter-individual variability in orphenadrine metabolism.
Contribution of N-Oxidation to Overall Drug Exposure and Clearance
In a study involving healthy male volunteers under controlled urinary pH and output, it was found that this compound accounted for approximately 4% of the administered oral dose excreted in the urine. In the same study, unchanged orphenadrine and the mono-N-demethylated metabolite represented about 30% and 5% of the dose, respectively. These findings suggest that while N-oxidation is not the most predominant metabolic pathway, it still plays a measurable role in the elimination of orphenadrine.
Table 1: Urinary Excretion of Orphenadrine and its Metabolites
| Compound | Percentage of Administered Dose Excreted in Urine |
| Unchanged Orphenadrine | ~30% |
| Mono-N-demethylated metabolite | ~5% |
| This compound | ~4% |
Data represents approximate values from studies in healthy volunteers under controlled conditions.
Future Directions in Clinical Research Involving this compound
The current understanding of this compound opens up several avenues for future clinical and translational research. A primary area of focus should be to elucidate the direct clinical relevance of monitoring this metabolite in TDM of orphenadrine. Prospective clinical studies are needed to correlate the concentrations of this compound and the metabolite-to-parent drug ratio with clinical outcomes, including therapeutic response and the incidence of adverse effects.
Further research is also warranted to investigate the impact of genetic polymorphisms in the FMO3 gene on the pharmacokinetics and pharmacodynamics of orphenadrine. Such studies could help in identifying individuals who may be at a higher risk of altered drug metabolism and could benefit from personalized dosing strategies. The development of this compound as a specific in vivo probe for FMO3 activity could be a valuable outcome of this research.
Advanced Research Perspectives on Orphenadrine N Oxide
Structure-Activity Relationship Studies of N-Oxidation
The chemical structure of orphenadrine (B1219630), a tertiary aliphatic amine, is a key determinant in its metabolic conversion to Orphenadrine N-oxide. karger.com The process of N-oxidation is influenced by the steric and electronic properties of the molecule. Orphenadrine's structure, featuring a tertiary amine group, makes it a substrate for N-oxidation. karger.comgpatindia.com
The enzymes responsible for this transformation are primarily from the cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) families. annualreviews.orgacs.org Specifically, human FMO1 has been shown to N-oxygenate the tertiary amine nitrogen of orphenadrine. annualreviews.org The N-oxide of orphenadrine is formed through the action of a specific pool of cytochrome P450 enzymes. karger.com
Table 1: Key Structural Features of Orphenadrine Influencing N-Oxidation
| Structural Feature | Role in N-Oxidation |
| Tertiary Amine Group | Primary site for the N-oxidation reaction. |
| Phenyl and o-tolyl groups | Influence the electronic environment and steric hindrance around the nitrogen atom. |
| Ethylamine Chain | Provides the backbone connecting the amine to the ether linkage. |
Genetic Polymorphisms Affecting this compound Formation
The formation of this compound is subject to inter-individual variability, which can often be attributed to genetic polymorphisms in the metabolizing enzymes. The cytochrome P450 family, particularly CYP2B6, plays a significant role in the metabolism of various drugs, including orphenadrine. researchgate.netnih.govnih.gov CYP2B6 is a highly polymorphic gene, with numerous single nucleotide polymorphisms (SNPs) that can alter its expression and catalytic activity. researchgate.netfrontiersin.org
Variants in the CYP2B6 gene, such as the CYP2B66 allele, have been associated with decreased enzyme expression and activity. researchgate.net While direct studies linking specific CYP2B6 polymorphisms to the rate of this compound formation are not extensively detailed in the provided results, the known role of CYP2B6 in metabolizing a wide array of compounds suggests that variations in this enzyme could influence orphenadrine's metabolic fate. nih.govnih.gov
Flavin-containing monooxygenases (FMOs), particularly FMO3, are also involved in the N-oxidation of various compounds. annualreviews.orgresearchgate.net Genetic polymorphisms in FMO3 are known to cause conditions like trimethylaminuria and can affect the metabolism of drugs that are FMO substrates. annualreviews.org Given that orphenadrine is a substrate for FMO1, it is plausible that polymorphisms in FMO genes could also contribute to the variability in this compound formation. annualreviews.org
Table 2: Enzymes and Potential Impact of Genetic Variants on this compound Formation
| Enzyme Family | Specific Enzyme | Known Polymorphisms' Impact | Potential Relevance to this compound |
| Cytochrome P450 | CYP2B6 | Variants like CYP2B66 lead to decreased enzyme function. researchgate.netnih.gov | Altered rates of orphenadrine metabolism, potentially affecting the proportion converted to N-oxide. nih.gov |
| Flavin-containing Monooxygenase | FMO1, FMO3 | SNPs in FMO3 can lead to decreased enzyme activity. annualreviews.org | Variability in the N-oxidation of orphenadrine. annualreviews.org |
Proteomics and Metabolomics Approaches to this compound Pathways
Proteomics and metabolomics offer powerful, unbiased approaches to globally assess changes in protein expression and endogenous metabolites, respectively, providing insights into the broader biochemical pathways affected by a compound. tandfonline.com These "omics" technologies can help to elucidate the complex network of reactions involved in the metabolism of drugs like orphenadrine. nih.govnih.gov
By analyzing the proteome of liver cells or tissues exposed to orphenadrine, researchers can identify the specific enzymes, including CYP and FMO isoforms, that are up- or down-regulated, providing a clearer picture of the key players in this compound formation. nih.gov
Metabolomics, the large-scale study of small molecules (metabolites), can be used to create a profile of all the metabolites of orphenadrine, including this compound, N-desmethylorphenadrine, and N,N-didesmethylorphenadrine. researchgate.netresearchgate.net This approach can also reveal how orphenadrine and its metabolites perturb endogenous metabolic pathways. researchgate.net For instance, a study on the neuroactive alkaloid roemerine, which is structurally similar to orphenadrine, used GC-MS metabolomics to show a significant impact on the alanine-aspartate-glutamate pathway. researchgate.net Similar approaches could reveal the downstream effects of this compound.
Integrated analysis of proteomics and metabolomics data can provide a more comprehensive understanding by correlating changes in protein levels with alterations in metabolite concentrations, thereby mapping the metabolic pathways more accurately. nih.govnih.gov
Development of Novel Research Tools and Models for Metabolite Studies
Advancements in research tools and models are crucial for accurately studying the formation and effects of metabolites like this compound.
In Vitro Models : The use of human liver microsomes remains a cornerstone for in vitro drug metabolism studies. currentseparations.comoup.com These preparations contain a rich complement of drug-metabolizing enzymes and are used to study metabolic stability, identify metabolites, and investigate enzyme kinetics. currentseparations.comnih.gov More complex systems like precision-cut tissue slices and primary hepatocytes offer a more physiologically relevant environment by retaining cellular architecture and a full complement of enzymes and cofactors. currentseparations.com The development of cell lines expressing specific recombinant enzymes (e.g., specific CYP or FMO isoforms) allows for the precise determination of which enzymes are responsible for a particular metabolic reaction. currentseparations.com
Analytical Techniques : The detection and quantification of this compound and other metabolites rely on sensitive and specific analytical methods. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are powerful tools for this purpose. researchgate.netnih.gov Recent developments include the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) which offers high sensitivity and specificity for quantifying drug metabolites in biological matrices. researchgate.netresearchgate.net Novel electrochemical sensors, such as those based on carbon nanotubes and zinc oxide nanoparticles, are also being developed for the highly sensitive and simultaneous detection of orphenadrine and other compounds. acs.org
In Silico Tools : Computational tools are increasingly used to predict the metabolic fate of xenobiotics. frontiersin.org In silico models can predict potential metabolites, which can then guide targeted analysis using techniques like suspect screening analysis with LC-MS. frontiersin.org These predictive tools help to reduce the experimental workload and focus on the most likely metabolic pathways.
Q & A
Basic Research Questions
Q. How can the structural identity of Orphenadrine N-oxide be confirmed in synthesized samples?
- Methodological Answer : Use a combination of spectroscopic techniques such as nuclear magnetic resonance (NMR) for proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight verification, and infrared (IR) spectroscopy to confirm N-oxide functional groups. Cross-reference spectral data with literature values for known N-oxide derivatives (e.g., pyridine N-oxides) to validate assignments .
Q. What are the metabolic pathways of this compound, and how do its pharmacological activities compare to the parent compound?
- Methodological Answer : Conduct in vitro hepatic microsomal assays using human liver microsomes to identify phase I metabolites (e.g., demethylation, hydroxylation). Compare receptor-binding affinities (e.g., muscarinic acetylcholine receptors) via radioligand displacement assays. N-oxides often retain or modulate activity relative to parent tertiary amines, as seen with imipramine N-oxide .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA HCS guidelines: use fume hoods for aerosol prevention, wear nitrile gloves and lab coats, and ensure immediate access to eyewash stations. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Monitor respiratory function due to potential CNS depressant effects .
Advanced Research Questions
Q. How can chemometric methods improve the quantification of this compound in complex mixtures?
- Methodological Answer : Apply multivariate calibration techniques like partial least squares (PLS) or principal component regression (PCR) to UV-Vis or HPLC-DAD data. Optimize latent variables using cross-validation (PRESS and RMSEP metrics) to handle spectral overlap from co-eluting metabolites or degradation products. Validate with synthetic mixtures mimicking biological matrices .
Q. Does this compound exhibit mutagenic potential, and how can structure–activity relationship (SAR) fingerprints inform risk assessment?
- Methodological Answer : Perform Ames tests with Salmonella typhimurium strains (TA98, TA100) ± metabolic activation. Compare to SAR fingerprint libraries for aromatic N-oxides, focusing on substructural alerts (e.g., electron-deficient rings). Analyze proprietary databases for mutagenicity trends, noting exceptions like 2,6-dimethylpyridine N-oxide’s antimutagenic properties .
Q. What experimental designs are optimal for studying this compound’s role in coordination chemistry or metal-organic frameworks (MOFs)?
- Methodological Answer : Use monodentate N-oxide ligands (e.g., pyridine N-oxide analogs) to coordinate transition metals (Co(II), W(V)) in cyanide-bridged clusters. Characterize crystallographic structures via single-crystal X-ray diffraction. Monitor ligand-to-metal charge transfer properties using UV-Vis-NIR spectroscopy, referencing precedents in octacyanidotungstate-based MOFs .
Q. How can synthetic strategies for nitrogen-rich N-oxides be adapted to optimize this compound’s physicochemical properties?
- Methodological Answer : Evaluate direct oxidation (e.g., mCPBA) vs. stepwise cyclization-oxidation routes to enhance thermal stability or density. Compare fused-ring vs. monocyclic N-oxide architectures using DFT calculations to predict oxygen balance and detonation velocity, as applied in energetic materials research .
Data Analysis & Reproducibility
Q. How should researchers address contradictions in reported bioactivity data for this compound?
- Methodological Answer : Perform meta-analysis of primary literature, stratifying studies by assay type (e.g., in vitro vs. in vivo), dosage, and model organisms. Use statistical tools (e.g., funnel plots) to detect publication bias. Replicate key experiments under standardized conditions, documenting batch-to-batch variability in compound purity .
Q. What steps ensure reproducibility in metabolic studies of this compound?
- Methodological Answer : Publish detailed protocols for microsomal incubations (substrate concentration, incubation time, cofactor ratios). Deposit raw LC-MS/MS data in public repositories (e.g., MetaboLights). Validate metabolite identifications using authentic standards and isotope-labeled analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
